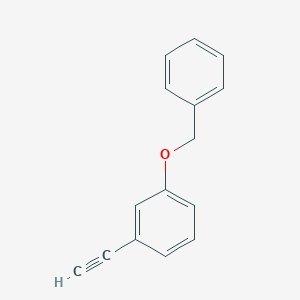

1-(Benzyloxy)-3-ethynylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOZVDJTLDNZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598690 | |

| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128133-59-5 | |

| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Benzyloxy)-3-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-(Benzyloxy)-3-ethynylbenzene, a versatile building block in organic synthesis. This document consolidates available data on its physicochemical characteristics, reactivity, and spectral properties, supplemented with detailed experimental protocols and logical diagrams to support research and development activities.

Core Chemical Properties

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 128133-59-5 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP (octanol-water partition coefficient) | 3.2469 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Solubility

Experimental solubility data for this compound is not explicitly available. However, based on its chemical structure, which includes a large nonpolar aromatic framework, it is expected to be insoluble in water. It is predicted to be soluble in common organic solvents such as alcohols, diethyl ether, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. This is consistent with the known solubility of phenylacetylene, a structurally related terminal alkyne.

Synthesis and Reactivity

The synthesis of this compound can be envisioned through a Williamson ether synthesis, a common method for preparing ethers. This would involve the reaction of 3-ethynylphenol with benzyl bromide in the presence of a suitable base. A plausible synthetic route is outlined below.

Plausible Synthetic Pathway

Caption: Plausible synthesis of this compound.

Reactivity of the Ethynyl Group

The terminal alkyne functionality in this compound is the primary center of its reactivity. This group readily participates in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction with aryl or vinyl halides is a powerful tool for the synthesis of more complex molecular architectures.

Experimental Protocols

Representative Sonogashira Coupling Protocol

The following is a representative experimental protocol for a Sonogashira coupling reaction involving a terminal alkyne like this compound and an aryl iodide. This protocol is adapted from established literature procedures.

Materials:

-

This compound (1.0 equivalent)

-

Aryl iodide (1.1 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous THF and triethylamine to the flask.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Sonogashira Coupling Workflow

Caption: Experimental workflow for a Sonogashira coupling reaction.

Spectral Data

While specific, experimentally obtained spectra for this compound are not available in the searched literature, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzene and benzyl groups, a singlet for the benzylic methylene protons, and a singlet for the acetylenic proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic methylene carbon, and the two acetylenic carbons. The chemical shifts of the acetylenic carbons are particularly diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the alkyne, the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹), and the C-O-C ether linkage.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.26 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for chemical transformations, primarily centered around its terminal alkyne functionality. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on existing data for related compounds and established chemical principles. The provided experimental protocols and logical diagrams offer practical guidance for its use in a research and development setting. Further experimental characterization of this compound is encouraged to enrich the understanding of its chemical behavior.

References

An In-depth Technical Guide to 1-(Benzyloxy)-3-ethynylbenzene (CAS: 128133-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(benzyloxy)-3-ethynylbenzene, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its applications as a building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is an aromatic compound featuring a benzyloxy substituent and a terminal alkyne group. These functional groups make it a valuable precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 128133-59-5 | [1] |

| Molecular Formula | C₁₅H₁₂O | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Synonyms | 1-Ethynyl-3-(phenylmethoxy)-benzene, 3-Benzyloxyphenylacetylene | [1] |

| Purity | ≥95% | [1] |

| Boiling Point | 336.6±25.0 °C (Predicted) | N/A |

| Density | 1.1±0.1 g/cm³ (Predicted) | N/A |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP | 3.2469 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis

A plausible and efficient two-step synthetic route to this compound is presented below. The first step involves a Williamson ether synthesis to prepare the key intermediate, 3-benzyloxybromobenzene, followed by a Sonogashira coupling to introduce the ethynyl group.

Experimental Protocols

Step 1: Synthesis of 3-Benzyloxybromobenzene

This procedure is adapted from a known synthesis of 3-benzyloxybromobenzene from 3-bromophenol and benzyl bromide.[2]

-

Materials: 3-Bromophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 3-bromophenol (1 equivalent) in acetone, add potassium carbonate (3 equivalents) and benzyl bromide (1.1 equivalents).[2]

-

Reflux the resulting mixture for 15 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-benzyloxybromobenzene.[2]

-

Step 2: Synthesis of this compound via Sonogashira Coupling

This is a general procedure for the Sonogashira cross-coupling of aryl halides with terminal alkynes, which can be adapted for the synthesis of the target compound.[3]

-

Materials: 3-Benzyloxybromobenzene, ethynyltrimethylsilane (as a protected source of acetylene), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine (Et₃N), tetrahydrofuran (THF).

-

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-benzyloxybromobenzene (1 equivalent), PdCl₂(PPh₃)₂ (0.025 equivalents), and CuI (0.05 equivalents).

-

Add anhydrous THF and triethylamine as solvents.

-

Add ethynyltrimethylsilane (1.2 equivalents) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.[3]

-

After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting trimethylsilyl-protected product can be deprotected by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with a base like potassium carbonate in methanol to yield this compound.

-

Purify the final product by silica gel column chromatography.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the protons of the benzyl group and the disubstituted benzene ring.- A singlet for the benzylic protons (-CH₂-) around 5.0-5.2 ppm.- A singlet for the acetylenic proton (-C≡C-H) in the range of 3.0-3.5 ppm. |

| ¹³C NMR | - Multiple signals in the aromatic region (~115-160 ppm).- A signal for the benzylic carbon (-CH₂-) around 70 ppm.- Two signals for the alkyne carbons (-C≡C-), with the terminal carbon appearing around 77-80 ppm and the substituted carbon around 80-85 ppm. |

| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C stretch.- Aromatic C-H stretching vibrations just above 3000 cm⁻¹.- C-O stretching vibrations in the region of 1250-1000 cm⁻¹.- Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 208. |

Applications in Drug Discovery and Development

The structural motifs present in this compound, namely the terminal alkyne and the benzyloxy group, are of significant interest in medicinal chemistry.

-

Terminal Alkyne: The ethynyl group is a versatile functional handle for various chemical transformations. It is particularly valuable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.[5][6] This allows for the straightforward conjugation of this building block to other molecules of interest, such as peptides, scaffolds, or reporter tags. The acetylene group itself is also a recognized privileged structural feature in a range of therapeutic agents, targeting enzymes like monoamine oxidase and various kinases.[7][8]

-

Benzyloxy Group: The benzyloxy moiety is a common pharmacophore found in a number of biologically active compounds. It can participate in hydrophobic and π-stacking interactions within protein binding pockets and often serves as a metabolically stable replacement for a phenol group. Benzyloxy-containing compounds have been investigated as inhibitors of various enzymes.[9]

This compound can therefore be considered a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its bifunctional nature allows for diverse structural modifications at both the alkyne and the aromatic ring, enabling the exploration of a broad chemical space in the search for new drug candidates.

Role in Medicinal Chemistry Workflow

Caption: Potential synthetic pathways from this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, the following hazards are identified:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

In case of contact:

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Benzyloxy)-3-ethynylbenzene: Synthesis, Properties, and Applications in Modern Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This whitepaper provides a comprehensive technical overview of 1-(Benzyloxy)-3-ethynylbenzene, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The compound incorporates a terminal alkyne, which serves as a reactive handle for "click chemistry" and other coupling reactions, and a benzyl ether, a common protecting group for phenols and a recognized pharmacophore. This guide details the molecule's physicochemical properties, provides robust experimental protocols for its synthesis and key reactions, and illustrates its utility through logical and experimental workflow diagrams. The information presented is intended to support researchers in leveraging this valuable building block for applications ranging from drug discovery to materials science.

Physicochemical Properties and Data

This compound is a key intermediate in organic synthesis. Its molecular structure combines the stability of a benzyloxy protecting group with the high reactivity of a terminal ethynyl group. This unique combination makes it an ideal substrate for creating complex molecular architectures.

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol [1] |

| CAS Number | 128133-59-5[1] |

| Synonyms | 1-Ethynyl-3-(phenylmethoxy)-benzene[1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų[1] |

| logP (octanol-water partition coeff.) | 3.2469[1] |

| Hydrogen Bond Acceptors | 1[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 3[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several reliable routes. A common and efficient method involves the Sonogashira coupling of a protected halo-phenol derivative. The benzyl ether can be installed before or after the coupling reaction. Below is a detailed protocol for a typical synthesis.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Sonogashira Coupling

This two-step protocol involves the initial protection of 3-bromophenol followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of 1-Bromo-3-(benzyloxy)benzene

-

To a solution of 3-bromophenol (1 eq.) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Stir the suspension vigorously at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-3-(benzyloxy)benzene.

Step 2: Sonogashira Coupling and Deprotection

-

In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-bromo-3-(benzyloxy)benzene (1 eq.), bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.) in a mixture of anhydrous THF and triethylamine (TEA) (2:1 v/v).

-

Degas the solution with a gentle stream of nitrogen for 15 minutes.

-

Add ethynyltrimethylsilane (1.5 eq.) via syringe and stir the reaction at 60 °C for 12-16 hours.

-

Upon completion, cool the mixture, dilute with diethyl ether, and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude TMS-protected product is used directly in the next step.

-

Dissolve the crude intermediate in a mixture of methanol and THF (1:1). Add K₂CO₃ (3 eq.) and stir at room temperature for 2-3 hours.

-

Once the deprotection is complete (monitored by TLC), concentrate the mixture, add water, and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield this compound.

Key Reactions and Applications

The utility of this compound stems from the distinct reactivity of its two functional groups.

The Ethynyl Group: A Gateway to Click Chemistry

The terminal alkyne is an ideal functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, which is widely used in drug discovery, bioconjugation, and materials science to connect different molecular fragments.[3]

Diagram: CuAAC "Click" Reaction

Caption: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol: General Procedure for CuAAC Reaction

-

In a vial, dissolve this compound (1 eq.) and the desired organic azide (1 eq.) in a 1:1 mixture of t-butanol and water.

-

To this solution, add sodium ascorbate (0.2 eq.) from a freshly prepared 1M aqueous solution.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.) from a 0.5M aqueous solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.

-

Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude triazole product, which can be purified by chromatography or recrystallization.

The Benzyloxy Group: Protection and Pharmacophore

The benzyloxy group serves two primary roles. First, it is a robust protecting group for the phenolic hydroxyl group, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.[2] Second, the benzyloxy motif is a known pharmacophore in several classes of bioactive molecules, including monoamine oxidase (MAO) inhibitors, where it can engage in critical interactions with the target protein.[4]

Diagram: Benzyl Group Deprotection

Caption: Deprotection of the benzyl ether via catalytic hydrogenation.

Experimental Protocol: Benzyl Group Deprotection

-

Dissolve this compound (1 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add palladium on activated carbon (10% Pd/C, 5-10 mol% Pd) to the solution.

-

Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). Note: The alkyne may also be reduced to an alkane under these conditions if the reaction is prolonged.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, 3-ethynylphenol. Further purification can be performed if necessary.

References

An In-Depth Technical Guide to the Structure and Synthesis of 1-(Benzyloxy)-3-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(Benzyloxy)-3-ethynylbenzene, a valuable building block in organic synthesis and medicinal chemistry. This document details a reliable synthetic pathway, including experimental protocols and characterization data.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with a benzyloxy group at the first position and an ethynyl group at the third position.

Chemical Structure:

Molecular Formula: C₁₅H₁₂O[1]

Molecular Weight: 208.26 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 128133-59-5 | [1] |

| Molecular Formula | C₁₅H₁₂O | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| SMILES | C#CC1=CC=CC(OCC2=CC=CC=C2)=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| logP | 3.2469 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of this compound

The most common and efficient synthetic route to this compound is a two-step process. This involves the protection of a commercially available starting material, followed by a Sonogashira cross-coupling reaction with a protected acetylene, and subsequent deprotection to yield the final product.

Overall Synthesis Pathway

The synthesis commences with the benzylation of 3-bromophenol to form the key intermediate, 1-(benzyloxy)-3-bromobenzene. This intermediate then undergoes a Sonogashira coupling with ethynyltrimethylsilane. The final step is the removal of the trimethylsilyl (TMS) protecting group to afford this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-3-bromobenzene

This procedure outlines the benzylation of 3-bromophenol.

Experimental Workflow:

Detailed Protocol: A solution of 3-bromophenol (17.34 mmol) in acetone (100 mL) is treated with benzyl bromide (19.07 mmol) and potassium carbonate (52.02 mmol). The resulting mixture is heated to reflux for 15 hours. After cooling to room temperature, the solid is filtered off and the filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield 1-(benzyloxy)-3-bromobenzene.

Table 2: Reagents for Step 1

| Reagent | Molar Equivalent | Quantity |

| 3-Bromophenol | 1.0 | 3.0 g |

| Benzyl Bromide | 1.1 | 2.2 mL |

| Potassium Carbonate | 3.0 | 7.0 g |

| Acetone | - | 100 mL |

Characterization Data for 1-(Benzyloxy)-3-bromobenzene:

-

¹H NMR (300 MHz, CDCl₃): δ 7.50 - 7.30 (m, 5H), 7.20 - 7.01 (m, 3H), 6.98 - 6.80 (m, 1H), 5.05 (s, 2H).

Step 2: Sonogashira Coupling and Deprotection to Yield this compound

This step involves the palladium-catalyzed cross-coupling of 1-(benzyloxy)-3-bromobenzene with a protected acetylene, followed by the removal of the protecting group.

Experimental Workflow:

Detailed Protocol: A mixture of 1-(benzyloxy)-3-bromobenzene (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv) in a suitable solvent such as a toluene/water mixture is treated with an amine base like triethylamine (2.0 equiv). The reaction is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated.

The crude trimethylsilyl-protected product is then dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M in THF) is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography. The reaction is then quenched with water and extracted. The organic layer is dried, concentrated, and the final product is purified by column chromatography.

Table 3: Reagents for Step 2

| Reagent | Molar Equivalent |

| Sonogashira Coupling | |

| 1-(Benzyloxy)-3-bromobenzene | 1.0 |

| Ethynyltrimethylsilane | 1.2 |

| PdCl₂(PPh₃)₂ | 0.02 |

| CuI | 0.04 |

| Triethylamine | 2.0 |

| Toluene/Water | - |

| Deprotection | |

| 1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene | 1.0 |

| TBAF (1M in THF) | 1.1 |

| THF | - |

Table 4: Quantitative Data for Synthesis

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 1-(Benzyloxy)-3-bromobenzene | 3-Bromophenol | ~90-100 | >95 |

| 2 | This compound | 1-(Benzyloxy)-3-bromobenzene | ~70-85 (over two steps) | >95 |

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Characterization of this compound

Expected ¹H NMR (CDCl₃):

-

Aromatic protons (benzyl group): Multiplet around δ 7.30-7.50 ppm (5H).

-

Aromatic protons (benzene ring): Multiplets in the range of δ 6.90-7.30 ppm (4H).

-

Methylene protons (-O-CH₂-): Singlet around δ 5.05 ppm (2H).

-

Acetylenic proton (-C≡CH): Singlet around δ 3.00 ppm (1H).

Expected ¹³C NMR (CDCl₃):

-

Aromatic carbons (benzyl group): Peaks in the range of δ 127-137 ppm.

-

Aromatic carbons (benzene ring): Peaks in the range of δ 115-160 ppm, with the carbon attached to the oxygen appearing most downfield.

-

Methylene carbon (-O-CH₂-): Peak around δ 70 ppm.

-

Acetylenic carbons (-C≡CH): Peaks around δ 77 ppm and δ 83 ppm.

Conclusion

This technical guide outlines a robust and reproducible synthesis of this compound. The described two-step method, involving a key Sonogashira coupling reaction, provides a reliable means to access this versatile building block for applications in drug discovery and materials science. The provided experimental details and expected characterization data serve as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Benzyloxy)-3-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-(benzyloxy)-3-ethynylbenzene. Due to the absence of a single, complete dataset in publicly available literature, this document outlines a putative synthetic pathway and presents expected spectroscopic characteristics based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

This compound, also known as 3-benzyloxyphenylacetylene, is a bifunctional molecule featuring a protected phenol and a terminal alkyne. The benzyl ether provides stability under a variety of reaction conditions, while the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions. These structural motifs make it a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.

Synthesis Pathway

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the protection of the hydroxyl group of a suitable starting material, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.

A plausible synthetic route is the Sonogashira coupling of a halogenated precursor, such as 1-(benzyloxy)-3-iodobenzene, with a protected acetylene source, followed by deprotection. The precursor, 1-(benzyloxy)-3-iodobenzene, can be synthesized from 3-iodophenol and benzyl chloride[1].

DOT Script of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 1-(Benzyloxy)-3-iodobenzene (Precursor)

This procedure is adapted from a known synthesis of the analogous bromo-compound and literature methods for benzylation of phenols[1].

-

Reaction Setup: To a suspension of a suitable base, such as sodium hydride (1.2 equivalents), in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-iodophenol (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

Addition of Reagents: The reaction mixture is stirred at room temperature for 30 minutes. Benzyl chloride (1.1 equivalents) is then added dropwise.

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(benzyloxy)-3-iodobenzene.

Synthesis of this compound via Sonogashira Coupling

This is a general procedure for a Sonogashira cross-coupling reaction[2][3][4][5].

-

Reaction Setup: To a solution of 1-(benzyloxy)-3-iodobenzene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are added a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 2-5 mol%), a copper(I) co-catalyst (e.g., copper(I) iodide, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents). The reaction vessel is then evacuated and backfilled with an inert gas.

-

Addition of Alkyne: Trimethylsilylacetylene (1.2-1.5 equivalents) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or heated (e.g., to 50-70 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Deprotection and Work-up: Upon completion of the coupling, a deprotecting agent such as potassium carbonate in methanol is added to the reaction mixture to remove the trimethylsilyl group. After stirring for 1-2 hours, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |

| ~7.25 | t | 1H | Ar-H |

| ~7.10 - 6.90 | m | 3H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂-Ph |

| ~3.10 | s | 1H | -C≡C-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-O |

| ~136 | Ar-C (ipso, benzyl) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~124 | Ar-C-C≡ |

| ~123 | Ar-CH |

| ~118 | Ar-CH |

| ~117 | Ar-CH |

| ~83 | -C ≡CH |

| ~78 | -C≡C H |

| ~70 | -O-C H₂-Ph |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~2110 | Weak | C≡C stretch (terminal alkyne) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch |

| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 208.0888 | [M]⁺ (Calculated for C₁₅H₁₂O) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the spectroscopic and synthetic aspects of this compound. The provided synthetic protocols and expected spectroscopic data serve as a foundational resource for researchers aiming to synthesize and characterize this versatile building block. Future experimental work is required to validate and complete the spectroscopic dataset for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-(Benzyloxy)-3-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-(benzyloxy)-3-ethynylbenzene. The document outlines the structural characterization of this compound, presenting quantitative NMR data, detailed experimental protocols, and a logical workflow for NMR analysis. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development.

Core Data Presentation

The chemical structure and atom numbering for this compound are shown below for reference.

The quantitative ¹H and ¹³C NMR data are summarized in the tables below. These values are based on analyses of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 7.45 - 7.30 | m | - | 5H | H-10, 11, 12, 13, 14 |

| 7.28 - 7.20 | m | - | 2H | H-5, H-6 |

| 7.15 | s | - | 1H | H-2 |

| 7.00 | ddd | 8.1, 2.5, 1.0 | 1H | H-4 |

| 5.10 | s | - | 2H | H-8 |

| 3.05 | s | - | 1H | Ethynyl-H |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| 158.8 | C-1 |

| 136.5 | C-9 |

| 129.6 | C-5 |

| 128.7 | C-11, C-13 |

| 128.2 | C-12 |

| 127.6 | C-10, C-14 |

| 124.8 | C-6 |

| 124.2 | C-3 |

| 118.3 | C-2 |

| 116.0 | C-4 |

| 83.2 | C-alkyne (C≡C-H) |

| 77.6 | C-alkyne (C≡C -H) |

| 70.2 | C-8 |

Experimental Protocols

The following section details the standard methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

The solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

The solution is transferred to a 5 mm NMR tube.

2. Instrumentation:

-

NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.[1] Other suitable spectrometers may also be used.[2][3][4]

-

The instrument is equipped with a broadband probe.

3. ¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Spectral Width: Approximately 12 ppm (e.g., -2 to 10 ppm).

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

4. ¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (zgpg30) is used to provide a spectrum with single lines for each unique carbon atom.

-

Spectral Width: Approximately 220 ppm (e.g., -10 to 210 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans are averaged due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

5. Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed.

-

Phase and baseline corrections are applied manually to the resulting spectra.

-

The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.

-

The ¹³C spectrum is referenced to the residual solvent signal of CDCl₃ at 77.16 ppm.[5]

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.

Logical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

References

Spectroscopic Analysis of 1-(Benzyloxy)-3-ethynylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 1-(benzyloxy)-3-ethynylbenzene, a molecule of interest in synthetic chemistry and drug discovery. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the analysis.

Core Spectroscopic Data

The quantitative data expected from the IR and mass spectrometric analysis of this compound (Molecular Formula: C₁₅H₁₂O, Molecular Weight: 208.26 g/mol ) are summarized below. These values are predicted based on the characteristic behavior of its constituent functional groups as documented in spectroscopic literature.

Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H (Terminal Alkyne) | Stretching | ~3300 | Strong, Sharp |

| C≡C (Terminal Alkyne) | Stretching | ~2100-2260 | Weak to Medium |

| =C-H (Aromatic) | Stretching | ~3030-3100 | Medium to Weak |

| C-H (Alkyl - CH₂) | Stretching | ~2850-2960 | Medium |

| C=C (Aromatic) | In-ring Stretching | ~1450-1600 | Medium, Multiple Bands |

| C-O-C (Aryl Ether) | Asymmetric Stretching | ~1250 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretching | ~1040 | Strong |

Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Formula | Notes |

| 208 | [M]⁺ | [C₁₅H₁₂O]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Benzyl cation (often the base peak) |

| 117 | [M - C₇H₇]⁺ | [C₈H₅O]⁺ | Loss of the benzyl group |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzyl group |

Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra of this compound are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

The sample spectrum is then recorded.

-

The instrument is set to scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) are co-added to ensure a good signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure.

Method: Electron Ionization - Quadrupole Mass Spectrometry (EI-MS).

Instrumentation: A mass spectrometer with an electron ionization source and a quadrupole mass analyzer.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the instrument, often via a direct insertion probe or gas chromatography inlet.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded for each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualized Workflows

The logical flow of the spectroscopic analysis and the expected fragmentation pathway are depicted in the following diagrams.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass fragmentation pathway for this compound.

Stability and Storage of 1-(Benzyloxy)-3-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 1-(Benzyloxy)-3-ethynylbenzene, a key intermediate in various synthetic applications, including drug discovery. This document outlines the known stability profile, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling and storage. It is known to be a skin and eye irritant and is classified as a potential carcinogen. The compound is sensitive to moisture and should be stored accordingly.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O | ChemScene |

| Molecular Weight | 208.26 g/mol | ChemScene |

| Appearance | Not specified, likely a liquid | General Chemical Knowledge |

| Storage Temperature | 2-8 °C | Sigma-Aldrich, ChemScene |

| Key Hazards | Flammable, Skin/Eye Irritant, Potential Carcinogen | Sigma-Aldrich |

| Moisture Sensitivity | Yes | Sigma-Aldrich |

Stability Profile and Recommended Storage

Proper storage of this compound is crucial to maintain its purity and prevent degradation. The compound is chemically stable under standard ambient conditions for short periods, but for long-term storage, specific conditions are recommended.

Key Storage Recommendations:

-

Temperature: The recommended storage temperature is between 2°C and 8°C.[1][2]

-

Atmosphere: Store in a dry and well-ventilated place.[1] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Container: Keep the container tightly closed to prevent moisture ingress and potential oxidation.[1]

-

Light: While specific photostability data is not available, it is good practice to store the compound protected from light to prevent potential photodegradation.

-

Incompatibilities: Avoid contact with strong acids and oxidizing agents.[1] The compound can form explosive mixtures with air upon intense warming.[1]

Potential Degradation Pathways

Hydrolysis of the Benzyl Ether Linkage

Under acidic or basic conditions, the benzyl ether linkage is susceptible to hydrolysis. This would lead to the formation of 3-ethynylphenol and benzyl alcohol.

References

An In-depth Technical Guide to 1-(Benzyloxy)-3-ethynylbenzene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and key synthetic applications of 1-(Benzyloxy)-3-ethynylbenzene. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the safe and effective use of this versatile compound.

Chemical and Physical Properties

This compound is a bifunctional organic molecule featuring a benzyloxy protecting group and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in various synthetic endeavors, particularly in the construction of complex molecular architectures relevant to drug discovery.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 128133-59-5 | [1] |

| Molecular Formula | C₁₅H₁₂O | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| logP | 3.2469 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

| SMILES | C#CC1=CC=CC(OCC2=CC=CC=C2)=C1 | [1] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from available safety data sheets (SDS).

Hazard Identification

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictogram:

-

GHS07 (Exclamation Mark)[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Table 2: Precautionary Statements for this compound

| Category | Precautionary Statement | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

General Advice: Consult a physician and show the safety data sheet.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. Recommended storage temperature is 2-8°C.

Experimental Protocols

The terminal alkyne and benzyloxy-protected phenol moieties of this compound allow for its participation in a variety of important organic reactions. Below are detailed, representative protocols for its synthesis and subsequent use in common synthetic transformations.

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes like this compound is the Sonogashira cross-coupling reaction.[2] This protocol outlines a plausible synthesis from 1-bromo-3-(benzyloxy)benzene and a protected acetylene source, followed by deprotection.

Materials:

-

1-bromo-3-(benzyloxy)benzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-(benzyloxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous, degassed THF and anhydrous, degassed triethylamine (2.0 eq).

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalysts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

-

Dissolve the crude intermediate in THF and cool to 0°C.

-

Add TBAF solution (1.1 eq) dropwise and stir at room temperature until deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

The terminal alkyne of this compound makes it an ideal substrate for "click" chemistry, a powerful tool for bioconjugation and materials science.[3][4] This protocol describes a general procedure for its reaction with an azide.

Materials:

-

This compound

-

An organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting 1,2,3-triazole product by flash column chromatography or recrystallization.

Caption: General workflow for a CuAAC "click" reaction.

Role in Drug Discovery and Development

Terminal alkynes and benzyloxy moieties are important pharmacophores in medicinal chemistry. The combination of these two groups in this compound provides a scaffold that can be elaborated into a wide range of potential therapeutic agents.

The benzyloxy group can enhance metabolic stability and improve pharmacokinetic properties.[5] It can also participate in key binding interactions within a protein's active site.

The terminal alkyne is a versatile functional group in drug design.[6][7] It can act as a bioisostere for other chemical groups, form specific non-covalent interactions, or serve as a reactive handle for covalent inhibitors.[8][9] Furthermore, its utility in "click" chemistry allows for the efficient linkage of this molecular fragment to other molecules of interest, such as targeting ligands, imaging agents, or biomolecules.[10]

Caption: Role of functional groups in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its safe handling requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage conditions. The synthetic utility of this compound, particularly in Sonogashira coupling and click chemistry, allows for the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties and reactivity is essential for its effective and safe utilization in a research and development setting.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 8. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Benzyloxy)-3-ethynylbenzene: A Versatile Terminal Alkyne Building Block for Drug Discovery and Organic Synthesis

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-3-ethynylbenzene is a valuable bifunctional building block in modern organic and medicinal chemistry. Its structure incorporates a terminal alkyne, a versatile functional group for carbon-carbon bond formation, and a benzyloxy group, which can act as a protective group or a pharmacophoric element. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its utility in drug discovery. Detailed experimental protocols, tabulated data, and visualizations of key chemical transformations are presented to facilitate its practical application in the laboratory.

Introduction

Terminal alkynes are fundamental synthons in organic chemistry, prized for their ability to participate in a wide array of chemical transformations. Among these, the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," have emerged as powerful tools for the construction of complex molecular architectures. This compound strategically combines this reactive alkyne functionality with a benzyloxy moiety. The benzyl group can serve as a readily cleavable protecting group for the phenolic hydroxyl, or it can be incorporated as a key structural motif in the final molecule, as the benzyloxy pharmacophore is known to be present in various bioactive compounds.[1][2] This dual functionality makes this compound a highly attractive building block for the synthesis of novel organic materials, pharmaceutical intermediates, and bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 128133-59-5 | [3] |

| Molecular Formula | C₁₅H₁₂O | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Powder or liquid | Chemist warehouse data |

| Purity | ≥95% | [3] |

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves a two-step process starting from 3-iodophenol. The first step is the protection of the hydroxyl group via benzylation, followed by a Sonogashira coupling with a protected acetylene source, and subsequent deprotection to yield the terminal alkyne.

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-3-iodobenzene [1]

-

Materials: 3-Iodophenol, benzyl chloride, sodium hydride, dimethylformamide (DMF).

-

Procedure: To a suspension of sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous DMF, a solution of 3-iodophenol (1.0 eq) in DMF is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. Benzyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is heated to 70 °C for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(benzyloxy)-3-iodobenzene.

Step 2: Sonogashira Coupling and Deprotection [2][4]

-

Materials: 1-(Benzyloxy)-3-iodobenzene, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (Et₃N), tetrahydrofuran (THF), potassium carbonate (K₂CO₃), methanol (MeOH).

-

Procedure (Sonogashira Coupling): A mixture of 1-(benzyloxy)-3-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in a mixture of THF and Et₃N (2:1) is degassed with argon for 15 minutes. Ethynyltrimethylsilane (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-(benzyloxy)-3-((trimethylsilyl)ethynyl)benzene, is used in the next step without further purification.

-

Procedure (Deprotection): The crude silylated alkyne is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography on silica gel to yield this compound.

| Step | Reactants | Reagents | Solvent | Yield |

| 1 | 3-Iodophenol, Benzyl Chloride | NaH | DMF | High |

| 2a | 1-(Benzyloxy)-3-iodobenzene, Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Good to High |

| 2b | 1-(Benzyloxy)-3-((trimethylsilyl)ethynyl)benzene | K₂CO₃ | Methanol | High |

Key Reactions and Applications

This compound is a versatile building block for various organic transformations, most notably the Sonogashira coupling and click chemistry. These reactions are widely employed in drug discovery for the synthesis of compound libraries and the construction of complex bioactive molecules.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in forming carbon-carbon bonds and constructing conjugated systems.

Figure 2: Sonogashira coupling of this compound.

Experimental Protocol (General): [6]

-

Materials: this compound, aryl halide (e.g., 4-iodo-N,N-dimethylaniline), Pd(PPh₃)₂Cl₂, CuI, a base (e.g., Et₃N or diisopropylamine), and a solvent (e.g., THF or DMF).

-

Procedure: To a solution of the aryl halide (1.0 eq) and this compound (1.1 eq) in a suitable solvent, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and CuI (2-5 mol%) are added. The mixture is degassed, and the base (2-3 eq) is added. The reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC or GC-MS). The reaction mixture is then worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

| Aryl Halide Partner | Product | Catalyst System | Base | Yield |

| 4-Iodo-N,N-dimethylaniline | 4-((3-(Benzyloxy)phenyl)ethynyl)-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Good to High |

| 1-Iodo-4-nitrobenzene | 1-(Benzyloxy)-3-((4-nitrophenyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Good |

| 4-Iodopyridine | 4-((3-(Benzyloxy)phenyl)ethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | Moderate to Good |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its reliability and mild reaction conditions.

References

- 1. prepchem.com [prepchem.com]

- 2. scielo.br [scielo.br]

- 3. chemscene.com [chemscene.com]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 6. rsc.org [rsc.org]

- 7. Click Chemistry [organic-chemistry.org]

Reactivity of the Ethynyl Group in 1-(Benzyloxy)-3-ethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the terminal ethynyl group in 1-(benzyloxy)-3-ethynylbenzene, a versatile building block in medicinal chemistry and materials science. The presence of the benzyloxy substituent at the meta-position influences the electronic properties of the aromatic ring and, consequently, the reactivity of the alkyne moiety. This document outlines key reactions, including Sonogashira couplings, cycloadditions (click chemistry), and catalytic hydrogenation, providing detailed experimental protocols and summarizing expected outcomes based on analogous systems.

Core Reactivity Profile

The ethynyl group of this compound is a reactive handle for a variety of chemical transformations. The key reactions involving this functionality are:

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): Formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

-

1,3-Dipolar Cycloadditions (Click Chemistry): Reaction with azides to form stable triazole rings, a cornerstone of bioconjugation and medicinal chemistry.[1][2]

-

Catalytic Hydrogenation: Reduction of the alkyne to either an alkene or a saturated alkyl chain, which can also lead to the deprotection of the benzyl ether.

-

Deprotection of the Benzyl Ether: Cleavage of the benzyl ether to reveal the corresponding phenol, which can be achieved under various conditions.

The benzyloxy group at the meta-position exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. This substitution is not expected to dramatically alter the fundamental reactivity of the ethynyl group but may subtly influence reaction rates and conditions compared to unsubstituted phenylacetylene.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the key transformations of terminal alkynes, adapted for this compound based on established protocols for similar substrates.

| Reaction | Catalyst/Reagent | Solvent | Base | Temperature | Typical Yield | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Toluene/Water or DMF | Et₃N or iPr₂NH | 25-60 °C | 70-95% | [3][4] |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O or THF/H₂O | - | 25-50 °C | >90% | [5] |

| Catalytic Hydrogenation (to Alkane) | 10% Pd/C | Ethanol or Ethyl Acetate | - | 25 °C (1 atm H₂) | High | [6] |

| Benzyl Ether Deprotection (Hydrogenolysis) | 10% Pd/C | Ethanol or THF | - | 25 °C (1 atm H₂) | High | [7] |

| Benzyl Ether Deprotection (Chemical) | BCl₃ | Dichloromethane | - | -78 °C to 25 °C | High | [7] |

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Ethynylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Nitrogen or Argon gas

Procedure:

-

To a solution of 3-ethynylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

-

Under a nitrogen atmosphere, add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture at 55 °C for 4 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Sonogashira Coupling of this compound with an Aryl Iodide

The following is a general protocol for a Sonogashira coupling, based on the work of da Silva et al. (2014).[3][4]

Materials:

-

This compound

-

Aryl iodide

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Toluene/Water (1:1 v/v)

-

Triethylamine (Et₃N)

-

Argon gas

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (2-4 mol%).

-

Add a 1:1 mixture of toluene and water, followed by triethylamine (2.0 eq).

-

Degas the mixture with argon for 15-20 minutes.

-

Heat the reaction to 60 °C and stir for 24 hours, or until TLC indicates consumption of the starting materials.

-

After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a standard procedure for click chemistry.[5][9]

Materials:

-

This compound

-

An organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1 v/v)

Procedure:

-

Dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Upon completion, the product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash with water, dry, and concentrate.

-

If necessary, purify the resulting triazole by column chromatography or recrystallization.

Catalytic Hydrogenation of the Ethynyl Group

This procedure describes the full saturation of the alkyne to an alkane. Shorter reaction times or less active catalysts may yield the corresponding alkene. This reaction will also likely result in the deprotection of the benzyl ether.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the product. Note that the product will likely be 3-ethylphenol due to concomitant debenzylation.

Visualizations

Experimental Workflow: Synthesis and Reactivity

Caption: Synthetic route to this compound and its subsequent core reactions.

Generalized Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Protocols [baseclick.eu]

Electronic effects of the benzyloxy group on the alkyne

An In-Depth Technical Guide to the Electronic Effects of the Benzyloxy Group on Alkynes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzyloxy group (–OCH₂Ph), a common protecting group and structural motif in organic synthesis and medicinal chemistry, exerts a significant electronic influence on adjacent functional groups. When attached to an alkyne, its effects are primarily dictated by the electronegativity of the oxygen atom, which is transmitted via an inductive mechanism. This guide provides a comprehensive analysis of this influence, detailing the underlying electronic principles, quantifying the effects through Hammett constants, and examining the resulting impact on spectroscopic signatures and chemical reactivity. Detailed experimental protocols for the synthesis and characterization of a model benzyloxy-alkyne compound are provided to offer a practical context for the discussed principles.

Fundamental Electronic Effects: A Duality of Influence

The electronic character of the benzyloxy group is twofold, comprising both inductive and resonance effects. Understanding the interplay of these phenomena is crucial to predicting the group's influence on an alkyne.

-

Inductive Effect (-I): The oxygen atom in the benzyloxy group is highly electronegative. Consequently, it withdraws electron density from neighboring atoms through the sigma (σ) bond framework. This electron-withdrawing nature is termed a negative inductive effect (-I). For a non-conjugated alkyne, such as in propargyl benzyl ether, this is the dominant electronic interaction. The methylene (-CH₂) spacer prevents direct resonance communication between the oxygen's lone pairs and the alkyne's pi (π) system, but the inductive pull remains effective.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as a benzene ring.[1] This is an electron-donating phenomenon known as a positive resonance or mesomeric effect (+R). While this effect is central to the chemistry of anisole (methoxybenzene), in a benzyloxy-substituted alkyne, this donation occurs primarily into the benzyl group's phenyl ring and does not directly donate into the alkyne π-system unless a larger conjugated system is present.

For a typical benzyloxy-alkyne where the alkyne is not directly conjugated to the phenyl ring, the -I effect of the oxygen atom is the primary electronic factor influencing the alkyne's properties.

References

Methodological & Application

Synthesis of 1-(Benzyloxy)-3-ethynylbenzene from 3-hydroxyphenylacetylene: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract